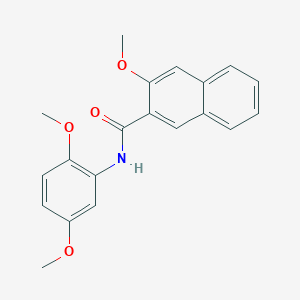

N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

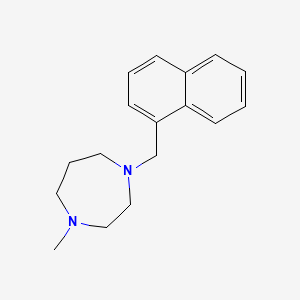

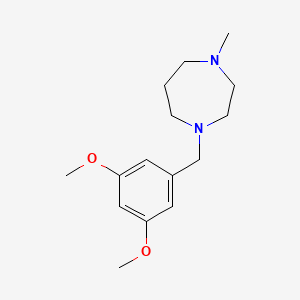

“N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” is likely a complex organic compound containing a naphthamide group, which is a derivative of naphthalene, and a dimethoxyphenyl group, which is a derivative of phenyl. The presence of these groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and ether groups .Chemical Reactions Analysis

Again, while specific reactions involving “N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .Applications De Recherche Scientifique

- Mechanism : Mechanistic studies suggest a nitrene intermediate and hints of an anionic electrocyclization .

- Applications :

Heterocycle Synthesis and Cadogan Reaction

Antimicrobial Scaffold Development

Psychoactive Compound (25I-NBOMe) Precursor

Mécanisme D'action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide, is a potent agonist of the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different behaviors, including mood, anxiety, sleep, and cognition .

Mode of Action

The compound interacts with its target, the 5-HT2A receptor, by binding to it and activating it . This activation leads to a series of events and changes within the cell, including the release of various neurotransmitters and the initiation of several signaling pathways . The compound’s high binding affinity for the 5-HT2A receptor contributes to its potent hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, several biochemical pathways are affected. These include the phospholipase C (PLC) pathway and the phospholipase A2 (PLA2) pathway . Activation of these pathways can lead to changes in cell function and behavior, contributing to the compound’s hallucinogenic effects .

Pharmacokinetics

Similar compounds are known to be metabolized extensively in the liver, primarily by cytochrome p450 enzymes . The metabolites are then excreted in the urine . The compound’s bioavailability, distribution, and elimination properties would need further investigation for a comprehensive understanding.

Result of Action

The activation of the 5-HT2A receptor by the compound leads to a variety of effects at the molecular and cellular level. These include the release of neurotransmitters, changes in cell signaling, and alterations in gene expression . At the behavioral level, these changes can manifest as intense visual and emotional experiences, often described as hallucinations .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-15-8-9-18(24-2)17(12-15)21-20(22)16-10-13-6-4-5-7-14(13)11-19(16)25-3/h4-12H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMXQSOHQMSBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5656064.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)

![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5656103.png)

![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)

![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)

![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)

![4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)